C3a 70-77 acetate C3a 70-77 acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19759518
InChI: InChI=1S/C35H61N13O10.C2H4O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;1-2(3)4/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);1H3,(H,3,4)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1
SMILES:
Molecular Formula: C37H65N13O12
Molecular Weight: 884.0 g/mol

C3a 70-77 acetate

CAS No.:

Cat. No.: VC19759518

Molecular Formula: C37H65N13O12

Molecular Weight: 884.0 g/mol

* For research use only. Not for human or veterinary use.

C3a 70-77 acetate -

Specification

Molecular Formula C37H65N13O12
Molecular Weight 884.0 g/mol
IUPAC Name acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C35H61N13O10.C2H4O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;1-2(3)4/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);1H3,(H,3,4)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1
Standard InChI Key GIPPSYIQQSOEKC-WCQUZJSSSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.CC(=O)O

Introduction

Chemical Structure and Synthesis

Molecular Composition

C3a 70-77 acetate is an eight-residue peptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, modified by an acetate counterion for solubility and stability . The molecular formula (C37H65N13O12) reflects its peptide backbone and acetylated termini, yielding a molecular weight of 883.99 g/mol . Solid-phase synthesis, first described by Hugli and Erickson in 1977, remains the primary production method, ensuring high purity (98.41%) and batch consistency .

The peptide’s stereochemistry is critical: all amino acids adopt the L-configuration, preserving the native C3a structure . Key functional groups include a histidine imidazole ring (position 3), which participates in receptor binding, and the carboxyl-terminal arginine (position 8), essential for activity . Removal of arginine via carboxypeptidase B abolishes biological effects, underscoring its role in target engagement .

Physicochemical Properties

C3a 70-77 acetate is hygroscopic, requiring storage at -20°C (powder) or -80°C (solution) to prevent degradation . It dissolves in dimethyl sulfoxide (DMSO) at 55 mg/mL (62.22 mM), though aqueous solubility is limited (<1 mg/mL) . The acetate moiety improves solubility in polar solvents compared to the free base form (CAS 63555-63-5) .

PropertyValueSource
Molecular FormulaC37H65N13O12
Molecular Weight883.99 g/mol
Purity98.41%
Solubility (DMSO)55 mg/mL (62.22 mM)
Storage Conditions-20°C (powder), -80°C (solution)

Biological Activities and Mechanisms

Anaphylatoxin-like Effects

C3a 70-77 acetate replicates core functions of native C3a, albeit at reduced efficacy. In guinea pig models, it induces ileum and uterine smooth muscle contraction at 1–2% the potency of full-length C3a . This activity is receptor-mediated: pretreatment with the peptide desensitizes tissues to subsequent C3a exposure, confirming shared signaling pathways .

The octapeptide also enhances vascular permeability in guinea pig and human skin, facilitating leukocyte migration during inflammation . Mechanistically, it binds the C3a receptor (C3aR) on mast cells, triggering calcium influx and degranulation. This releases histamine and serotonin, which mediate vasodilation and edema .

Immunomodulatory Functions

Beyond anaphylatoxin effects, C3a 70-77 acetate modulates lymphocyte activity. Payan et al. (1982) demonstrated dose-dependent suppression of human T-cell proliferation at nanomolar concentrations, suggesting a regulatory role in adaptive immunity . The peptide inhibits interleukin-2 production, potentially by interfering with nuclear factor κB (NF-κB) signaling .

Research Applications

Complement System Studies

As a C3a mimetic, C3a 70-77 acetate is widely used to dissect complement activation pathways. Researchers employ it to:

  • Map C3aR binding domains via alanine scanning mutagenesis

  • Study receptor internalization and recycling kinetics in transfected HEK293 cells

  • Evaluate cross-species reactivity (e.g., murine vs. human C3aR responses)

Inflammation Models

In rodent models of asthma and arthritis, the peptide exacerbates bronchoconstriction and joint swelling, mimicking complement-driven pathology . Conversely, in sepsis models, C3a blockade using 70-77 analogs improves survival, highlighting its dual pro-/anti-inflammatory roles .

Pharmacological Profile

Pharmacokinetics

Subcutaneous administration in rats yields a plasma half-life of 12–18 minutes, with rapid renal clearance . The peptide resists serum proteases except carboxypeptidases, which truncate the C-terminal arginine within 30 minutes in vivo .

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